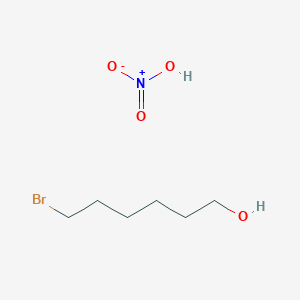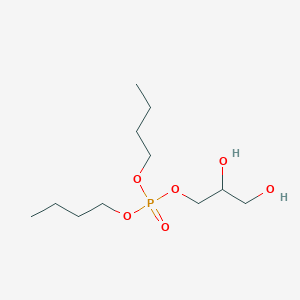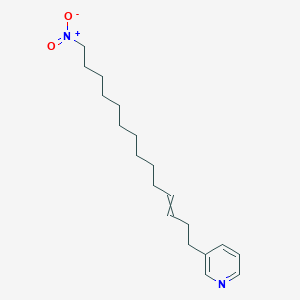
3-(14-Nitrotetradec-3-EN-1-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(14-Nitrotetradec-3-EN-1-YL)pyridine is a chemical compound characterized by a pyridine ring substituted with a nitro group and a tetradec-3-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield the nitro-substituted pyridine .
Industrial Production Methods
Industrial production of 3-(14-Nitrotetradec-3-EN-1-YL)pyridine may involve large-scale nitration processes followed by the addition of the tetradec-3-en-1-yl chain under controlled conditions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(14-Nitrotetradec-3-EN-1-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic reagents such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino-substituted pyridines, various pyridine derivatives, and other functionalized compounds depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(14-Nitrotetradec-3-EN-1-YL)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(14-Nitrotetradec-3-EN-1-YL)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects through pathways involving redox reactions and nucleophilic substitutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the tetradec-3-en-1-yl chain.
4-Nitropyridine: Another nitro-substituted pyridine with different substitution patterns.
2-Nitropyridine: Differently substituted pyridine with distinct chemical properties.
Uniqueness
3-(14-Nitrotetradec-3-EN-1-YL)pyridine is unique due to the presence of the long tetradec-3-en-1-yl chain, which imparts distinct chemical and physical properties compared to other nitropyridines
Eigenschaften
CAS-Nummer |
174624-23-8 |
|---|---|
Molekularformel |
C19H30N2O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
3-(14-nitrotetradec-3-enyl)pyridine |
InChI |
InChI=1S/C19H30N2O2/c22-21(23)17-12-10-8-6-4-2-1-3-5-7-9-11-14-19-15-13-16-20-18-19/h7,9,13,15-16,18H,1-6,8,10-12,14,17H2 |
InChI-Schlüssel |
KBCWINLTFNVXAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCC=CCCCCCCCCCC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


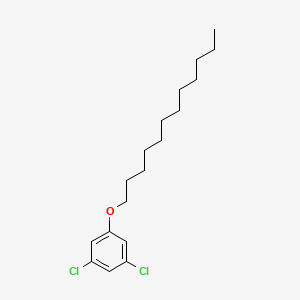
![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)
![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)

![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
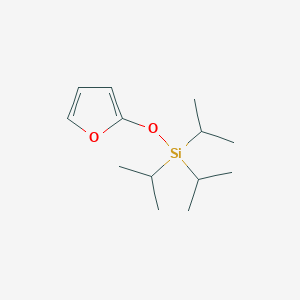
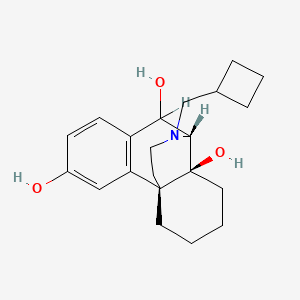
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)


